Product packaging for (R)-betaxolol(Cat. No.:CAS No. 91878-53-4)

(R)-betaxolol

Cat. No.: B1233708
CAS No.: 91878-53-4
M. Wt: 307.4 g/mol
InChI Key: NWIUTZDMDHAVTP-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Betaxolol is the single R-enantiomer of Betaxolol, a lipophilic and cardioselective β1-adrenergic receptor blocker . As a research compound, it is valuable for investigating selective beta-1 adrenergic blockade without the confounding presence of the S-isomer. The primary mechanism of action is the selective antagonism of β-1 adrenergic receptors, which are predominantly located in cardiac myocytes and nodal tissue . By blocking the action of catecholamines on these receptors, this compound inhibits the normal G-protein-mediated signaling cascade that leads to increased intracellular calcium . This action results in decreased heart rate and reduced myocardial contractility, making it a crucial tool for studying cardiovascular physiology and pharmacology . While the racemic mixture of betaxolol is approved for clinical use in treating hypertension and open-angle glaucoma, the isolated (R)-enantiomer provides researchers with a precise agent for probing the specific contributions of the β-1 receptor pathway in various experimental models . Its research applications extend to studies focused on cardiac function, hypertension, and the development of new therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B1233708 (R)-betaxolol CAS No. 91878-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91878-53-4

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m1/s1

InChI Key

NWIUTZDMDHAVTP-QGZVFWFLSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Origin of Product

United States

Synthetic Strategies and Stereochemical Control for R Betaxolol

Enantioselective Synthesis Pathways for (R)-Betaxolol

Enantioselective synthesis aims to directly produce a target chiral molecule, bypassing the need to separate a racemic mixture. This is often achieved by using chiral catalysts or enzymes that can differentiate between prochiral faces or enantiomeric starting materials in a kinetic resolution.

A key strategy for synthesizing enantiomerically pure β-blockers involves the asymmetric ring-opening of a terminal epoxide precursor. The hydrolytic kinetic resolution (HKR) developed by Jacobsen and colleagues is a powerful method for this purpose. pillbuys.com This technique uses a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. pillbuys.com

The common precursor for betaxolol (B1666914) is the racemic epoxide 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane. To produce (S)-betaxolol, research has shown that using the (R,R)-(salen)Co(III) catalyst selectively hydrolyzes the (R)-epoxide, leaving the desired (S)-epoxide with high enantiomeric excess (ee). mdpi.comtubitak.gov.trresearchgate.net

Conversely, to obtain the precursor for This compound , the complementary (S,S)-(salen)Co(III) catalyst would be employed. This catalyst would selectively hydrolyze the (S)-epoxide to its corresponding diol, leaving the desired (R)-2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane unreacted and enantiomerically enriched. This (R)-epoxide can then be isolated and reacted with isopropylamine (B41738) in a subsequent step to yield the final this compound product.

CatalystRacemic SubstrateSelective ReactionProduct for this compound Synthesis
(S,S)-(salen)Co(III)(R,S)-2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxiraneHydrolysis of (S)-epoxide(R)-2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

This table illustrates the proposed strategy for this compound based on established methods for the (S)-enantiomer.

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for producing chiral intermediates. For betaxolol, the kinetic resolution of a chlorohydrin precursor, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, is a well-documented approach. mdpi.comntnu.nothieme-connect.com

In a typical kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. Studies focused on (S)-betaxolol synthesis utilize lipases like Candida antarctica Lipase (B570770) B (CALB) or lipase from Pseudomonas sp. which preferentially acylate the (S)-chlorohydrin, leaving the (R)-chlorohydrin unreacted. mdpi.comntnu.nomdpi.com This (R)-chlorohydrin is then isolated and converted to (S)-betaxolol. mdpi.com

To generate the precursor for This compound , the same enzymatic resolution is performed, but the focus shifts to the other product of the reaction: the acylated (S)-chlorohydrin. After the enzymatic reaction, the (S)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-yl acetate (or other acyl ester) is separated from the unreacted (R)-chlorohydrin. A simple hydrolysis step is then used to remove the acyl group, yielding the pure (S)-chlorohydrin . This enantiomerically pure intermediate is the direct precursor required for the synthesis of this compound via amination with isopropylamine.

One study reported the resolution of the chlorohydrin precursor where the (-)-enantiomer (corresponding to the (R)-chlorohydrin) was obtained with 91% ee, while the acylated (+)-enantiomer (the (S)-chlorohydrin) was obtained with 75% ee. thieme-connect.com Further optimization of such processes is a key area of research.

EnzymeRacemic SubstrateSelective ReactionProduct for this compound Synthesis
Candida antarctica Lipase B (CALB)Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-olAcylation of (S)-chlorohydrin(S)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (after isolation and hydrolysis)
Lipase AK (Pseudomonas sp.)Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-olAcylation of (S)-chlorohydrin(S)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (after isolation and hydrolysis)

Asymmetric Catalysis in this compound Synthesis

Chiral Resolution Techniques for Betaxolol Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Unlike enantioselective synthesis, this approach starts with the racemic final compound, in this case, (R,S)-betaxolol.

A classical and industrially viable method for resolving racemates of basic compounds like betaxolol is through the formation of diastereomeric salts. nih.gov This process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. nih.gov

For racemic betaxolol, the reaction with a chiral acid such as (R,R)-(+)-tartaric acid would produce two diastereomers: [this compound:(R,R)-tartrate] and [(S)-betaxolol:(R,R)-tartrate]. Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. nih.gov Once the desired diastereomeric salt, [this compound:(R,R)-tartrate], is isolated in pure form, treatment with a base will break the salt, liberating the pure This compound and allowing for the recovery of the chiral resolving agent.

Another reported approach involves the kinetic resolution of racemic betaxolol using a C12-higher carbon sugar as a chiral auxiliary. tubitak.gov.trmdpi.com This method forms diastereomers that allow for the separation and isolation of the desired betaxolol enantiomer. tubitak.gov.tr Similarly, L-Glutamic acid has been used as a chiral inducing reagent to form transient diastereomers with betaxolol, enabling their separation using achiral chromatography. rsc.orgrsc.org

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers on a large scale. windows.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. mdpi.com

Several analytical HPLC methods have been developed for the separation of betaxolol enantiomers, and these are often scalable to preparative levels. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving betaxolol. windows.netgyanvihar.orgnih.gov For instance, a tris(3,5-dimethylphenylcarbamate)cellulose-based column has been shown to provide excellent resolution (Rs > 2) of betaxolol enantiomers. nih.gov Another effective CSP is the macrocyclic antibiotic-based Chirobiotic T, which achieves baseline separation. nih.gov The scalability of these methods makes preparative chiral chromatography a viable route for obtaining pure this compound from the racemate. windows.net

Chiral Stationary Phase (CSP)Mobile Phase ExampleModeReference
Chirobiotic T (Teicoplanin)Methanol/Glacial Acetic Acid/TriethylaminePolar Ionic Mode (PIM) nih.gov
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane-based with polar modifierNormal Phase nih.gov
Chiralpak IB (Cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane/Ethanol with Diethylamine (DEA)Normal Phase gyanvihar.orgresearchgate.net
Lux Cellulose-1Hexane/Isopropanol/DEANormal Phase windows.net

Advanced Analytical Methodologies for R Betaxolol Characterization and Enantiomeric Purity Assessment

Chiral Chromatographic Methods for Enantiomeric Separation and Quantification

Chiral chromatography is the cornerstone for the enantiomeric separation of betaxolol (B1666914), enabling the distinct analysis of its (R) and (S) forms. gyanvihar.org High-performance liquid chromatography (HPLC) is the most widely utilized technique, offering robust and reliable methods for this purpose. gyanvihar.orggyanvihar.org These methods can be broadly categorized into direct and indirect approaches. gyanvihar.org The direct approach involves the use of a chiral stationary phase (CSP) that creates a chiral environment, allowing for the differential interaction and separation of the enantiomers. gyanvihar.orggyanvihar.org Indirect methods, on the other hand, involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

While HPLC is the predominant technique for the chiral analysis of betaxolol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for enantiomeric analysis. researchgate.net GC-MS offers high sensitivity and the structural information provided by the mass spectrometer can be invaluable for peak identification. However, due to the low volatility of betaxolol, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This derivatization step can add complexity to the analytical procedure. The separation of the derivatized enantiomers is then achieved on a chiral capillary column. Despite the potential for high sensitivity, the need for derivatization often makes HPLC a more direct and convenient method for the routine analysis of betaxolol enantiomers. researchgate.net

Spectrophotometric and Mass Spectrometric Approaches for (R)-Betaxolol Analysis

Spectrophotometry and mass spectrometry are powerful tools for the quantitative analysis and structural identification of pharmaceutical compounds. Their application in the analysis of betaxolol, particularly for its specific enantiomer, involves sophisticated methodologies to ensure accuracy and sensitivity.

Kinetic spectrophotometry offers a dynamic approach to quantitative analysis by measuring the rate of a chemical reaction involving the analyte. A sensitive and accurate kinetic method has been developed for the determination of betaxolol in pharmaceutical formulations. benthamdirect.com This method is based on the alkaline oxidation of the drug with potassium manganate(VII) at room temperature, which results in the formation of a bluish-green colored product. benthamdirect.com

The reaction's progress is monitored spectrophotometrically by measuring the rate of change in absorbance at a wavelength of 610 nm. benthamdirect.com For constructing calibration curves, the fixed-time (ΔA) method is utilized. benthamdirect.com Research has demonstrated that this method provides linear results over a specific concentration range for betaxolol. benthamdirect.com The determination of betaxolol using the fixed-concentration and rate-constant methods is also possible, but the fixed-time method has been shown to be more applicable. benthamdirect.com

Table 1: Parameters for Kinetic Spectrophotometric Determination of Betaxolol

This table summarizes the validated parameters for the kinetic analysis of betaxolol based on its oxidation by potassium manganate(VII).

ParameterValueReference
PrincipleAlkaline oxidation with KMnO₄ benthamdirect.com
Measured ProductBluish-green manganate(VI) benthamdirect.com
Wavelength (λmax)610 nm benthamdirect.com
MethodFixed-time (ΔA) benthamdirect.com
Linearity Range0.40–2.0 µg/mL benthamdirect.com
Fixed Time15 min benthamdirect.com
Lower Limit of Quantitation (LOQ)9.75 x 10⁻⁷ M benthamdirect.com

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC/MS), is a cornerstone for the sensitive determination and structural elucidation of drug molecules. For betaxolol, electron impact ionization of its O-trimethylsilyl derivative produces an intense characteristic fragment ion at a mass-to-charge ratio (m/z) of 72. researchgate.net This fragment corresponds to [CH₂NHCH(CH₃)₂]⁺, resulting from α-cleavage. researchgate.net

While monitoring this ion provides a sensitive detection method, its specificity can be compromised by chemical interference, especially at low concentrations. researchgate.net To overcome this limitation and enhance analytical precision, stable isotope labeling is employed. The use of deuterium-labeled betaxolol is a key strategy for enantiomeric identification and quantification. researchgate.netacs.org When betaxolol is appropriately labeled with deuterium (B1214612) or ¹³C, the characteristic m/z 72 fragment is mass-shifted. researchgate.net This shift effectively separates the analyte signal from background noise and endogenous interferences, significantly improving the signal-to-noise ratio. researchgate.net This approach allows for the reliable determination of labeled betaxolol at concentrations as low as 10–20 pg per sample. researchgate.net

Kinetic Spectrophotometric Determination Methods

Solid-State Structural Characterization of this compound (e.g., X-ray Diffraction for Conformational Analysis)

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a drug's physicochemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the molecular conformation and crystal packing of pharmaceuticals like betaxolol. researchgate.net

Studies on racemic (R,S)-betaxolol crystallized from an ethanol:water solution have revealed that it crystallizes in the triclinic system with the centrosymmetric space group P-1. unifi.it A key finding from the X-ray data is the existence of two distinct conformers within the crystal's unit cell. researchgate.net These conformers differ only in the conformation of the cyclopropylmethoxy tail of the molecule. researchgate.net The molecule itself consists of a central planar phenoxy group, an isopropylamino head, and the flexible cyclopropylmethoxy tail.

Further investigations have identified different crystalline phases, or polymorphs, of betaxolol, designated as BE_I and BE_IV. unifi.itmdpi.com These polymorphs exhibit different conformations in the 2-hydroxy-3-(isopropylamino)-propoxy chain, a common structural feature among many beta-blocker drugs. unifi.it The analysis of these solid-state structures provides crucial insights into the conformational flexibility of the betaxolol molecule and the nature of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com

Table 2: Crystallographic Data for (R,S)-Betaxolol (Polymorph BE_I)

This table presents key structural information obtained from the single-crystal X-ray diffraction analysis of racemic betaxolol.

ParameterDetailsReference
Crystal SystemTriclinic unifi.itresearchgate.net
Space GroupP-1 unifi.it
Molecular ContentTwo conformers in the unit cell researchgate.net
Conformational DifferenceConformation of the cyclopropylmethoxy fragment researchgate.net
Key Structural FeaturesPlanar phenoxy group, isopropylamino head, cyclopropylmethoxy tail
Data DepositionCambridge Crystallographic Data Centre (CCDC) No. 648386 pillbuys.com

Preclinical Pharmacological Investigations of R Betaxolol: Mechanistic Insights and Functional Effects

Beta-Adrenergic Receptor Interactions and Selectivity Profile of (R)-Betaxolol

This compound is the (R)-(+) enantiomer of the β-adrenergic antagonist betaxolol (B1666914). While the (S)-(-) enantiomer, levobetaxolol (B1674947), is primarily responsible for the β-blocking activity of the racemic mixture, the (R)-isomer also exhibits interactions with β-adrenergic receptors, albeit with different characteristics.

In Vitro Binding Affinity and Receptor Subtype Selectivity (β1, β2, β3)

The selectivity of β-blockers is a crucial factor in their pharmacological profile. While high doses of even selective β1-blockers can lead to interactions with β2-receptors, the inherent selectivity of compounds like betaxolol minimizes the risk of certain side effects, such as bronchospasm, which is mediated by β2-receptor blockade. cvpharmacology.comwikipedia.org

Table 1: Comparative β-Adrenoceptor Selectivity of Various β-Blockers

Compound β1/β2 Selectivity Ratio Primary Receptor Target
Betaxolol 193- to 233-fold for β1 tandfonline.com β1 tandfonline.comwikipedia.org
Levobetaxolol 193- to 233-fold for β1 tandfonline.com β1 tandfonline.com
Timolol Non-selective tandfonline.com β1 and β2 mdpi.com
Levobunolol 140-fold for β2 tandfonline.com β2 tandfonline.com
Bisoprolol 14-fold for β1 nih.gov β1 mdpi.com
Atenolol 4.7-fold for β1 researchgate.net β1 mdpi.com
Metoprolol (B1676517) 2.3-fold for β1 researchgate.net β1 mdpi.com
Propranolol (B1214883) Higher affinity for β2 researchgate.net β1 and β2 mdpi.com

Comparative Receptor Binding and Antagonism with (S)-Betaxolol

The stereochemistry of β-blockers plays a pivotal role in their interaction with adrenergic receptors. For most β-blockers with a single chiral center, the (S)-(-) enantiomer exhibits significantly greater affinity for β-adrenergic receptors than the (R)-(+) enantiomer. chapman.edu In the case of betaxolol, the (S)-enantiomer, levobetaxolol, is the more potent β-blocker. mdpi.com

Ligand-Receptor Complex Modeling and Molecular Dynamics Simulations of this compound

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to understand the interactions between ligands and their receptor targets at an atomic level. biorxiv.orgscirp.org These methods have been applied to study the binding of various β-blockers, including propranolol and sotalol, to β-adrenergic receptors. biorxiv.org

While specific MD simulation studies focusing solely on the this compound-β-receptor complex are not extensively detailed in the provided search results, the principles of these techniques are well-established. Such simulations would involve creating a three-dimensional model of the β-adrenergic receptor and docking the this compound molecule into the binding site. The system would then be subjected to simulations that mimic physiological conditions, allowing researchers to observe the dynamic interactions, stability of the complex, and key structural features that determine binding affinity and selectivity. biorxiv.orgscirp.org A study on the solid-state structure of metoprolol noted its structural similarity to betaxolol in terms of three-dimensional arrangement and interactions in the crystal lattice. nih.gov

Non-Adrenergic Receptor Mediated Pharmacological Actions of this compound

Calcium Channel Blocking Properties and Mechanisms (e.g., L-type calcium channels)

Betaxolol has been shown to possess intrinsic calcium channel blocking activity. taylorandfrancis.com This action is not stereospecific, meaning both the (R)- and (S)-enantiomers contribute to this effect. researchgate.netnih.gov Studies have demonstrated that both isomers of betaxolol bind to L-type calcium channel binding sites. researchgate.net

In isolated bovine retinal microarteries, betaxolol was found to be equipotent to propranolol in inducing vasorelaxation, an effect attributed to calcium channel blockade. nih.gov This activity was observed to be independent of the endothelium and was more pronounced in relaxing contractions induced by high potassium concentrations, which are dependent on calcium influx, compared to those induced by prostaglandin (B15479496) F2α. nih.gov This suggests that betaxolol's calcium channel blocking properties may be more significant in microvasculature.

Sodium Channel Modulatory Effects and Neurotoxin Site 2 Interaction

This compound, as part of the racemic mixture, has been found to interact with voltage-sensitive sodium channels. nih.gov Specifically, betaxolol inhibits the binding of [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B) to neurotoxin site 2 on these channels in rat cerebrocortical synaptosomes. nih.govnih.gov Neurotoxin site 2 is a binding site for lipid-soluble toxins that cause persistent activation of sodium channels. frontiersin.org

The inhibition of [³H]-BTX-B binding by betaxolol is concentration-dependent, with an IC50 value of 9.8 μM. nih.govnih.gov Saturation experiments have indicated that betaxolol increases the dissociation constant (KD) of [³H]-BTX-B binding without affecting the maximum number of binding sites (Bmax), suggesting a competitive, indirect, allosteric mode of inhibition. nih.govnih.gov

Furthermore, betaxolol has been shown to inhibit veratridine-stimulated sodium influx in rat cortical synaptosomes with an IC50 value of 28.3 μM. nih.gov This modulatory effect on sodium channels is thought to be related, in part, to the lipophilicity of the β-blocker. nih.gov This interaction with sodium channels is a distinct pharmacological property of betaxolol that is separate from its β-adrenergic receptor antagonism. researchgate.netnih.gov

Table 2: Inhibition of [³H]-BTX-B Binding by various β-Adrenoceptor Antagonists

Compound IC50 (μM) for [³H]-BTX-B Binding Inhibition
Propranolol More potent than betaxolol nih.govnih.gov
Betaxolol 9.8 nih.govnih.gov
Levobetaxolol Approximately equal to betaxolol nih.govnih.gov
Levobunolol Less potent than betaxolol nih.govnih.gov
Carteolol Less potent than betaxolol nih.govnih.gov
Timolol Less potent than betaxolol nih.govnih.gov
Atenolol Significantly less effective than betaxolol nih.gov

Mechanistic Studies on Neuroprotection in Preclinical Models

This compound, the levorotatory isomer of betaxolol, has been the subject of significant preclinical research to elucidate its neuroprotective mechanisms, particularly within the context of ocular health. These investigations have moved beyond its well-established beta-1-adrenergic receptor blocking activity to explore direct effects on neuronal survival and function.

Preclinical studies have demonstrated that betaxolol can protect retinal neurons from the damaging effects of ischemia, a condition of restricted blood supply, followed by reperfusion. nih.govtorvergata.it This neuroprotective action is considered a key therapeutic property, independent of its primary effect on intraocular pressure. nih.gov In animal models of retinal ischemia, topically applied betaxolol has been shown to counteract the detrimental consequences of ischemia/reperfusion insults. researchgate.netnih.gov

In a rat model where ischemia was induced by elevating intraocular pressure, subsequent reperfusion led to a significant reduction in the b-wave of the electroretinogram (ERG) and a near-total loss of choline (B1196258) acetyltransferase (ChAT) immunoreactivity, indicating profound retinal damage. nih.gov However, treatment with betaxolol substantially attenuated these pathological changes, preserving retinal function and the integrity of cholinergic amacrine cells. nih.govnih.gov These findings suggest that betaxolol directly mitigates the cellular damage cascade initiated by ischemic events in the retina. nih.govnih.gov The neuroprotective effect is thought to stem from its ability to block voltage-sensitive sodium and calcium channels, thereby preventing the cytotoxic ion influx that characterizes ischemic injury. researchgate.net

A primary mechanism underlying the neuroprotective effects of betaxolol is its ability to inhibit excessive ion influx triggered by excitotoxicity. researchgate.net Excitotoxicity, often mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leads to a massive influx of calcium (Ca2+) ions, initiating cell death pathways. nih.govbiorxiv.org

Studies using neuronal cultures have provided direct evidence for betaxolol's role in mitigating this process. In cultures of cortical neurons, betaxolol was found to attenuate the NMDA-induced influx of radioactive calcium (45Ca2+). researchgate.netnih.gov This effect was not replicated by beta-adrenoceptor agonists, supporting the view that the neuroprotective action is independent of its beta-blocking properties. nih.gov Further investigations in mixed retinal cell cultures demonstrated that betaxolol significantly increased neuronal survival following glutamate-induced excitotoxic insult. arvojournals.org Betaxolol produced a dose-dependent increase in viable cells compared to glutamate-only treatment, with a significant effect observed at a concentration of 10 μM. arvojournals.org It also caused an approximate 40% decrease in the response of retinal neurons to NMDA, further confirming its ability to modulate excitotoxicity-induced calcium influx. arvojournals.org This capacity to reduce the influx of both sodium and calcium is considered a key factor in its ability to protect neurons from insult. nih.govresearchgate.net

Table 1: Effect of Betaxolol on Retinal Cell Survival After Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (μM)Cell Survival (% of Control)
Glutamate Only10053% ± 4%
Glutamate + Betaxolol156% ± 10%
Glutamate + Betaxolol1078% ± 2%
Glutamate + Betaxolol10093% ± 14%
Glutamate + Betaxolol100086% ± 30%
Data derived from in vitro studies on mixed retinal cultures. Cell survival was assessed after a 24-hour incubation period. arvojournals.org

Beyond direct channel-blocking effects, betaxolol has been shown to influence the expression of endogenous neuroprotective molecules. Specifically, research has highlighted its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF) in the retina. nih.gov BDNF is a crucial neurotrophin that supports the survival and differentiation of neurons and is known to have protective effects on retinal ganglion cells. arvojournals.org

In a study involving rats, topical application of a commercial racemic betaxolol solution for six hours resulted in elevated levels of BDNF messenger RNA (mRNA) in the retina. nih.gov This finding is significant as it demonstrates that topically administered betaxolol can penetrate the retina in sufficient concentrations to induce changes in gene expression. nih.gov The upregulation of BDNF, a factor known to provide neuroprotection to retinal neurons, represents an additional, indirect mechanism through which betaxolol may exert its protective effects against glaucomatous damage or other retinal neurodegenerations. nih.gov

Inhibition of Excitotoxicity-Induced Ion Influx (e.g., NMDA-induced 45Ca2+ influx) in Neuronal Cultures

Vasoactive Properties in Isolated Ocular and Retinal Vasculature

In addition to its neuroprotective effects, this compound exhibits direct vasoactive properties on the ocular and retinal blood vessels, which may contribute to a healthier microenvironment for retinal neurons.

In vitro studies using isolated bovine retinal microvasculature have demonstrated that this compound causes a concentration-dependent vasodilatation of both retinal arterioles and venules. nih.gov In these experiments, retinal vessels were first pre-constricted with potassium chloride. researchgate.netnih.gov The cumulative addition of this compound, its S-isomer, and the racemic mixture (RS-betaxolol) all induced a dose-dependent relaxation of these constricted vessels. nih.gov

The study found no significant difference between the dose-response curves of this compound, (S)-betaxolol, and RS-betaxolol, indicating that all three were equiactive in producing vasodilatation across all sizes of retinal arterioles and venules studied. nih.govresearchgate.net This effect was also observed in human retinal arterioles, where betaxolol caused a significant dose-dependent dilatation with a threshold as low as 10⁻¹² M. nih.gov

Table 2: Baseline Diameters of Isolated Bovine Retinal Vessels

Vessel TypeOrderBaseline Diameter (μm) (mean +/- SEM)
ArterioleFirst (A1)50 +/- 0.6
ArterioleSecond (A2)39 +/- 1
VenuleFirst (V1)75 +/- 0.8
VenuleSecond (V2)50 +/- 0.4
Data from in vitro preparations of the bovine retinal microcirculatory system (n=20). researchgate.netnih.gov

The prevailing hypothesis is that betaxolol's vasorelaxant effect involves the inhibition of calcium influx into the vascular smooth muscle cells that line the blood vessel walls. researchgate.netnih.gov By blocking calcium channels, betaxolol prevents the influx of calcium required for smooth muscle contraction, leading to relaxation and an increase in vessel diameter (vasodilation). researchgate.net This mechanism is consistent with its known calcium channel blocking properties observed in neuronal cells and provides a direct, non-adrenoceptor-mediated pathway for its vasoactive effects in the retinal vasculature. researchgate.net

Concentration-Dependent Vasodilatation of Retinal Arterioles and Venules (In Vitro)

Exploration of Other Enzyme Inhibition Activities of this compound (e.g., NDM-1 metallo-β-lactamase inhibition)

Beyond its well-documented role as a β1-adrenergic receptor antagonist, preclinical research has explored the inhibitory effects of betaxolol on other clinically significant enzymes. A notable example is its activity against New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is a type of metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics in bacteria, posing a significant global health threat. nih.gov These enzymes hydrolyze the β-lactam ring of antibiotics like carbapenems, rendering them ineffective. nih.goviu.edu

A 2023 study investigated the potential of racemic betaxolol as an inhibitor of the NDM-1 enzyme. nih.gov The findings demonstrated that betaxolol significantly inhibits the hydrolytic activity of NDM-1. nih.gov Molecular docking and kinetic simulations suggest that betaxolol may act as a competitive inhibitor, binding directly to key amino acid residues within the active site of the NDM-1 enzyme. nih.gov This interaction is thought to involve the formation of hydrogen bonds and hydrophobic interactions. nih.gov The study reported a significant level of inhibition, highlighting the potential for betaxolol to be repurposed as part of a combination therapy to combat antibiotic-resistant bacterial infections. nih.gov When combined with the carbapenem (B1253116) antibiotic meropenem, betaxolol exhibited a synergistic bactericidal effect against NDM-1-positive E. coli in vitro. nih.gov

Enzyme TargetTest CompoundKey FindingReported IC50
New Delhi metallo-β-lactamase-1 (NDM-1)Betaxolol (racemic)Significant inhibition of NDM-1 hydrolytic activity. nih.gov19.3 ± 0.9 μM nih.gov

Investigations in Behavioral Neuroscience Animal Models

The role of adrenergic systems in modulating the behavioral effects of psychostimulants is an active area of research. semanticscholar.org Preclinical studies using animal models have investigated the effects of betaxolol, a β1-selective antagonist that crosses the blood-brain barrier, on behaviors associated with psychostimulant use. semanticscholar.orgmhmedical.com

Studies have utilized the conditioned place preference (CPP) paradigm, a model used to assess the rewarding properties of drugs, to investigate the effects of betaxolol on methamphetamine-induced behaviors in mice. semanticscholar.orgnih.gov In one study, pretreatment with betaxolol was found to significantly block the development of CPP induced by methamphetamine. nih.gov This suggests that β1-adrenergic receptor signaling may play a crucial role in the primary rewarding effects of methamphetamine. semanticscholar.org Furthermore, betaxolol also attenuated the expression of an established methamphetamine-induced CPP and blocked the reinstatement of CPP triggered by a priming dose of the psychostimulant. semanticscholar.orgnih.gov Notably, at the dose that blocked methamphetamine CPP, betaxolol itself did not produce either a conditioned place preference or aversion, indicating it lacks intrinsic rewarding or aversive properties in this model. nih.gov

In terms of locomotor activity, the research presents a nuanced picture. While methamphetamine is known to cause hyperactivity, one study found that administering betaxolol 30 minutes prior to a methamphetamine injection did not alter the resulting locomotor activity. semanticscholar.org However, another study investigating the effects of betaxolol during withdrawal from chronic cocaine administration in rats found that betaxolol did not significantly alter locomotor activity compared to saline controls. nih.gov This suggests that the anxiety-like behaviors observed during withdrawal are not attributable to changes in general movement. nih.gov A study using larval zebrafish also demonstrated that betaxolol can attenuate nicotine-induced locomotor activation, pointing to the involvement of beta1-adrenergic receptors in drug-induced phenotypes. semanticscholar.org

Behavioral ModelPsychostimulantTest CompoundKey Findings
Conditioned Place Preference (CPP)MethamphetamineBetaxolol (racemic)Blocked development, expression, and reinstatement of methamphetamine-induced CPP. semanticscholar.orgnih.gov
Locomotor ActivityMethamphetamineBetaxolol (racemic)Did not alter methamphetamine-induced hyperactivity when given 30 minutes prior. semanticscholar.org
Locomotor ActivityCocaine (withdrawal)Betaxolol (racemic)Did not significantly alter locomotor activity during withdrawal. nih.gov
Locomotor ActivityNicotineBetaxolol (racemic)Attenuated nicotine-induced locomotor activation in larval zebrafish. semanticscholar.org

Differentiating between the central and peripheral actions of adrenergic ligands is critical for understanding their behavioral effects. The ability of betaxolol to cross the blood-brain barrier allows for the investigation of central β1-adrenergic receptor involvement in psychostimulant-related behaviors. semanticscholar.orgmhmedical.com One study highlighted this by choosing betaxolol specifically to avoid the limited brain penetration of other β1-antagonists like atenolol. semanticscholar.org

Preclinical Pharmacokinetic and Biotransformation Studies of R Betaxolol

Enantiomer-Specific Drug Disposition in Animal Models

The spatial arrangement of atoms in drug molecules, known as stereochemistry, can significantly influence their interaction with biological systems. For β-blockers like betaxolol (B1666914), which possess a chiral center, the (S)-enantiomer is generally more active at β-adrenergic receptors. chapman.edu However, understanding the disposition of both the (R)- and (S)-enantiomers is crucial for a comprehensive pharmacological assessment.

Intravitreal Distribution Profile of (R)-Betaxolol in Rabbit Models

Studies involving the direct injection of this compound into the vitreous humor of rabbit eyes have been conducted to understand its distribution within the ocular tissues. ejpmr.comgoogleapis.com This method of administration allows for the direct assessment of how the drug moves through the posterior segment of the eye. Following intravitreal injection in rabbits, this compound distributes to various ocular tissues, including the retina and choroid. googleapis.comarvojournals.org The lipophilicity of betaxolol influences its clearance from the aqueous humor, with more lipophilic compounds demonstrating higher clearance. acs.org

Comparative Vitreous Concentrations of (R)- and (S)-Betaxolol Post-Administration

Research in rabbit models has shown that after intravitreal injection, the drug distribution is greater for the enantiomeric forms ((R)- and (S)-betaxolol) compared to the racemic mixture. ejpmr.comgoogleapis.com While specific quantitative data comparing the vitreous concentrations of (R)- and (S)-betaxolol are not extensively detailed in the provided search results, the general finding points towards enhanced distribution of the individual enantiomers. ejpmr.com

In Vitro and Animal Metabolism Pathways of this compound

The biotransformation of this compound is a critical aspect of its preclinical evaluation, determining the formation of metabolites and the enzymes responsible for these transformations.

Identification of Major Metabolites

Betaxolol is primarily metabolized in the liver. nih.gov Approximately 15% of an administered dose is excreted unchanged, with the remainder being metabolites that are considered to have negligible clinical effect. nih.govdrugs.com In vitro studies using rat, rabbit, and human ocular fractions have shown the formation of an active metabolite. nih.gov However, the ocular metabolic profiles in rats and rabbits were not predictive of human in vitro ocular data. nih.gov The major metabolites of betaxolol include α-hydroxy betaxolol and its corresponding acid. semanticscholar.org Studies in dog hepatocytes have also confirmed the production of major primary and secondary metabolites of betaxolol that match those found in vivo in humans and dogs. veritastk.co.jp

Table 1: Identified Metabolites of Betaxolol

Metabolite NameDescription
α-hydroxy betaxololA primary metabolite formed through hydroxylation. semanticscholar.org
Acid metaboliteFormed from α-hydroxy betaxolol. semanticscholar.orgcapes.gov.br

This table is generated based on the textual data and provides a simplified overview of the major metabolites.

Role of Specific Enzyme Systems in Biotransformation

The metabolism of betaxolol is carried out by the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily located in the liver that are responsible for the biotransformation of a wide variety of compounds. semanticscholar.orgjumedicine.comuiowa.edu Specifically, the metabolism of betaxolol to its major metabolites is attributed to the activity of CYP1A2 and CYP2D6. semanticscholar.org In vitro studies have also highlighted that rabbit liver S9 fractions demonstrate extensive glucuronidation, a phase II metabolic reaction. nih.gov

Table 2: Enzyme Systems Involved in Betaxolol Metabolism

Enzyme SystemRole in Biotransformation
Cytochrome P450 (CYP)Primary enzyme system for betaxolol metabolism. semanticscholar.org
CYP1A2Involved in the formation of major metabolites. semanticscholar.org
CYP2D6Involved in the formation of major metabolites. semanticscholar.org
GlucuronosyltransferasesResponsible for glucuronidation in rabbit liver. nih.gov

This table is generated based on the textual data and provides an overview of the enzymes involved in betaxolol's metabolism.

Structure Activity Relationships Sar and Stereochemical Influence on R Betaxolol Activity

Stereoselective Interactions with Adrenergic Receptors: Elucidating the Molecular Basis for Enantiomeric Differences in Beta-Blockade

The phenomenon of stereoselectivity is paramount in the interaction of betaxolol (B1666914) enantiomers with adrenergic receptors. pharmacyscijournal.comchapman.edu The β-blocking activity of betaxolol predominantly resides in the (S)-enantiomer, also known as levobetaxolol (B1674947). mdpi.comgyanvihar.org This is attributed to the specific three-point interaction model between the drug molecule and the receptor's active site, involving the aromatic ring, the amino group, and the hydroxy group. mdpi.com The (S)-enantiomer's configuration allows for a more complementary fit into the binding pocket of the β1-adrenergic receptor, leading to a significantly higher binding affinity and antagonist potency. mdpi.comgyanvihar.org

In contrast, (R)-betaxolol (dextrobetaxolol) exhibits a much weaker affinity for both β1 and β2-adrenergic receptors. ncats.io Studies have shown that the (S)-enantiomer can be 50 to 530 times more potent in its β-blocking activity compared to the (R)-enantiomer. gyanvihar.orgnih.gov For instance, in cloned human β1 receptors, levobetaxolol demonstrated a high affinity (Ki = 0.76 nM), whereas dextrobetaxolol was significantly weaker. researchgate.net Similarly, in functional assays, levobetaxolol was a much more potent antagonist of isoproterenol-induced cAMP production than dextrobetaxolol. ncats.ioresearchgate.net

EnantiomerReceptor Affinity (Ki) at Cloned Human ReceptorsFunctional Antagonism (IC50)β1-Selectivity vs β2
(S)-Betaxolol (Levobetaxolol) β1: 0.76 nM β2: 32.6 nM researchgate.netβ1: 33.2 nM β2: 2970 nM researchgate.net89-fold researchgate.net
This compound (Dextrobetaxolol) β1: 350 nM β2: 278 nM ncats.ioSignificantly weaker than (S)-enantiomer ncats.ioLower than (S)-enantiomer

Enantiomeric Impact on Non-Adrenergic Targets: Calcium and Sodium Channel Modulation

Beyond its well-established role as a β-blocker, betaxolol has been shown to interact with other cellular targets, including calcium and sodium channels. These interactions also exhibit stereochemical nuances, although they are generally less pronounced than those observed at adrenergic receptors. chapman.edu

Studies have demonstrated that betaxolol can inhibit voltage-dependent calcium channels in various tissues, an action that is independent of its β-adrenergic receptor blockade. nih.gov Research on vascular smooth muscle cells revealed that both (+)-betaxolol and (-)-betaxolol had similar potencies in inhibiting Ca2+ channel currents. nih.gov This suggests that the stereochemistry of betaxolol is not a critical determinant for its affinity to L-type voltage-gated calcium channels. nih.gov Betaxolol's ability to block these channels is considered a key component of its neuroprotective effects. nih.gov

Regarding sodium channels, betaxolol has been found to inhibit Na+ influx. tandfonline.comnih.gov Specifically, it interacts with neurotoxin site 2 of the Na+ channel. nih.gov Studies on rat cortical synaptosomes showed no statistically significant difference between the effects of levobetaxolol and racemic betaxolol on inhibiting veratridine-stimulated Na+ influx. nih.govtandfonline.com This indicates that stereoselectivity is not a significant factor in betaxolol's interaction with this particular site on the sodium channel. nih.govtandfonline.com

Target ChannelEnantiomeric InfluenceKey Findings
Voltage-gated Calcium Channels Low stereoselectivityBoth (R)- and (S)-enantiomers show similar potency in inhibiting Ca2+ channel currents. nih.gov This action is independent of β-receptor blockade. nih.gov
Voltage-gated Sodium Channels Low stereoselectivityNo significant difference between levobetaxolol and racemic betaxolol in inhibiting Na+ influx. nih.govtandfonline.com

Influence of Stereochemistry on Metabolic Pathways and Drug Disposition

The stereochemistry of a drug can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com While for many β-blockers, stereoselectivity in pharmacokinetics is observed, studies on betaxolol have revealed minimal differences between the R and S enantiomers in terms of their disposition. ncats.ioijpsjournal.com

Research in healthy male subjects following both intravenous and oral administration of racemic betaxolol found no important differences in the pharmacokinetic behavior of the (R)- and (S)-enantiomers. ncats.io This suggests that the pharmacokinetic profile of racemic betaxolol accurately reflects the behavior of each individual enantiomer. ncats.io Betaxolol is primarily metabolized in the liver, with only about 15% of an administered dose being excreted as the unchanged drug. drugbank.comnih.gov The metabolites have been found to have a negligible contribution to the clinical effect. drugbank.com While some β-blockers show stereoselective metabolism by cytochrome P450 enzymes, such pronounced stereoselectivity has not been a prominent feature of betaxolol's metabolism. mdpi.comresearchgate.net

The distribution of betaxolol is approximately 50% bound to plasma proteins. nih.gov While stereoselective protein binding can occur with some drugs, it does not appear to be a significant factor for betaxolol. ijpsjournal.com Similarly, renal excretion of betaxolol is a minor elimination pathway, and significant stereospecificity in this process has not been reported. chapman.eduualberta.ca

Rational Design of this compound Analogues Based on SAR

The detailed understanding of the structure-activity relationships of betaxolol enantiomers provides a foundation for the rational design of new analogues with potentially improved therapeutic profiles. While the (S)-enantiomer is responsible for the potent β1-blocking activity, the (R)-enantiomer and its weaker interactions still provide valuable SAR insights.

The design of analogues often focuses on modifying specific structural features to enhance desired activities or reduce unwanted side effects. For betaxolol, key structural components include the aryloxypropanolamine backbone, the cyclopropylmethoxyethyl group on the phenyl ring, and the isopropyl group on the terminal amine. pharmacyscijournal.comnih.gov

Approaches to designing analogues could involve:

Modification of the Aryloxy Group: Altering the substituent on the phenyl ring could modulate β1-selectivity and ancillary properties like calcium channel blockade.

Alteration of the Amino Substituent: Changing the isopropyl group to other alkyl or arylalkyl groups can influence receptor affinity and selectivity. For instance, the development of t-butyl analogues has been explored in SAR studies. nih.gov

Synthesis of Conformationally Restricted Analogues: Introducing rigid structural elements could lock the molecule into a more active conformation for a specific target, potentially increasing potency and selectivity.

Synthetic strategies for producing enantiomerically pure analogues, including this compound derivatives, often employ techniques like hydrolytic kinetic resolution using chiral catalysts or enzymatic resolution. researchgate.nettubitak.gov.trmdpi.comnih.gov These methods allow for the selective synthesis of one enantiomer over the other, which is crucial for evaluating the specific pharmacological properties of each stereoisomer and for developing single-enantiomer drugs. nih.govresearchgate.net

Advanced Research Perspectives and Emerging Areas for R Betaxolol

Potential for Selective Modulation of Physiological Systems Beyond Adrenergic Blockade

While (R)-betaxolol is primarily recognized for its selective β1-adrenergic receptor antagonism, emerging research indicates a broader pharmacological profile. drugbank.comdrugs.comnih.gov Studies have revealed that betaxolol (B1666914) and its isomers can interact with other crucial physiological systems, suggesting a potential for therapeutic applications beyond its current indications. drugs.comarvojournals.orgnih.gov

One significant area of investigation is the compound's interaction with ion channels. Both isomers of betaxolol have been shown to bind to L-type calcium channels. arvojournals.orgresearchgate.net This calcium channel blocking activity may contribute to some of its observed effects, such as vasodilation. arvojournals.orgtandfonline.com Furthermore, betaxolol has demonstrated the ability to interact with voltage-sensitive sodium channels. arvojournals.orgnih.gov Specifically, it has been found to bind to the neurotoxin site 2 on these channels and inhibit veratridine-stimulated sodium influx in rat cortical synaptosomes. arvojournals.orgnih.gov This action on sodium channels is not believed to be stereoselective. tandfonline.com These interactions with both calcium and sodium channels are thought to underlie some of the compound's neuroprotective properties. arvojournals.orgtandfonline.com

The vasorelaxant effects of betaxolol have also been a subject of study, with research suggesting that this action may be independent of its β-blocking activity and could involve its interactions with calcium channels. tandfonline.com This multifaceted activity opens up possibilities for this compound in conditions where modulation of these channels is beneficial.

Recent research has also repositioned betaxolol as a potential inhibitor of New Delhi metallo-β-lactamase 1 (NDM-1). mdpi.comnih.gov This enzyme confers resistance to a broad range of β-lactam antibiotics in bacteria. Betaxolol was found to inhibit the hydrolytic activity of the NDM-1 enzyme, and when combined with the antibiotic meropenem, it showed a synergistic bactericidal effect against NDM-1 positive E. coli in both in vitro and in vivo models. mdpi.comnih.gov This discovery points towards a novel application for betaxolol in combating antibiotic resistance.

Table 1: Non-Adrenergic Targets of Betaxolol and Potential Implications

TargetIsomer SpecificityObserved EffectPotential Implication
L-type Calcium ChannelsBoth (R)- and (S)-isomers bind arvojournals.orgresearchgate.netInhibition of calcium influx tandfonline.comVasodilation, Neuroprotection arvojournals.orgtandfonline.com
Voltage-gated Sodium ChannelsNot stereoselective tandfonline.comInhibition of sodium influx tandfonline.comnih.govNeuroprotection arvojournals.orgtandfonline.com
New Delhi metallo-β-lactamase 1 (NDM-1)Not specifiedInhibition of enzymatic activity mdpi.comnih.govOvercoming antibiotic resistance mdpi.comnih.gov

Application of Systems Pharmacology and Omics Approaches in this compound Research

The advent of systems pharmacology and "omics" technologies, such as proteomics and metabolomics, offers a powerful lens through which to re-examine the mechanisms of action and broader physiological effects of established drugs like this compound. These approaches allow for a more holistic understanding of a drug's interaction with complex biological systems.

Proteomics: Proteomics, the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications in response to this compound treatment. For instance, studies in C2C12 myoblasts, a muscle cell line, have used proteomic analyses to investigate the effects of betaxolol on protein expression. researchgate.net These studies revealed that betaxolol, along with pravastatin, significantly increased the levels of eukaryotic elongation factor 1-alpha 2 (eEF1A2) and utrophin A. researchgate.net This finding is particularly relevant for conditions like Duchenne muscular dystrophy, where utrophin upregulation could be beneficial.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in biological samples. It can provide a snapshot of the metabolic state of a cell or organism and how it is altered by drug administration. Betaxolol has been identified in metabolomic databases, indicating its presence and potential to influence metabolic pathways. metabolomicsworkbench.org Pharmaco-metabolomics studies have shown that betaxolol can decrease the levels of triglycerides and LDL cholesterol in the blood, effects that are beneficial in the context of cardiovascular health. drugbank.com Liquid chromatography-mass spectrometry (LC-MS) based metabolomics is a key technique for these analyses. researchgate.net

Table 2: Omics Approaches in this compound Research

Omics ApproachApplicationKey Findings/Potential
ProteomicsIdentifying protein expression changes in response to betaxolol. researchgate.netIncreased eEF1A2 and utrophin A levels in myoblasts. researchgate.net
MetabolomicsAnalyzing changes in metabolite profiles following betaxolol administration. drugbank.comDecreased triglycerides and LDL cholesterol. drugbank.com
Systems PharmacologyIntegrating multi-target interactions to understand network-level effects.Holistic understanding of this compound's physiological impact.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in modern drug research, offering detailed insights into the interactions between small molecules like this compound and their biological targets at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies have been instrumental in understanding how betaxolol interacts with its targets. For example, to elucidate the mechanism behind its inhibition of NDM-1, molecular docking was performed using the crystal structure of NDM-1. mdpi.com These simulations showed that betaxolol could form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of NDM-1, suggesting a competitive binding mechanism. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. Following the initial docking of betaxolol to NDM-1, MD simulations were run to analyze the stability of the complex. mdpi.com These simulations confirmed that betaxolol remained stably bound within the active site of NDM-1. mdpi.com Furthermore, by calculating the binding free energy for each amino acid residue, the key residues contributing to the interaction were identified. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and CoMSiA: QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. A Comparative Molecular Similarity Index Analysis (CoMSiA), a 3D-QSAR technique, was performed on a series of aryloxypropanolamines, the chemical class to which betaxolol belongs, to understand the structural features contributing to the inhibition of the metabolic enzyme cytochrome P450 2D6 (CYP2D6). ebi.ac.uk The resulting model helped to identify key structural determinants for this activity and proposed strategies to modulate the affinity for CYP2D6 in this class of compounds. ebi.ac.uk

Polymorph Prediction and Analysis: Computational methods are also used to study the solid-state properties of drugs, such as polymorphism. Different crystalline forms, or polymorphs, can have different physical properties. The crystal structure of a new polymorph of racemic betaxolol (BE_IV) has been determined and investigated using molecular modeling and Hirshfeld surface analysis. unifi.itmdpi.com These computational analyses help to understand the molecular arrangements and intermolecular interactions within the crystal lattice, which can be correlated with the thermal behavior of the different polymorphic forms. unifi.itmdpi.com

Table 3: Computational Approaches in this compound Research

Computational MethodApplicationKey Insights
Molecular DockingPredicting binding mode of betaxolol to NDM-1. mdpi.comIdentified key interactions in the NDM-1 active site. mdpi.com
Molecular Dynamics SimulationsAssessing the stability of the betaxolol-NDM-1 complex. mdpi.comConfirmed stable binding and identified key interacting residues. mdpi.com
CoMSiA (3D-QSAR)Understanding structure-activity relationships for CYP2D6 inhibition. ebi.ac.ukElucidated structural factors for modulating CYP2D6 affinity. ebi.ac.uk
Molecular Modeling & Hirshfeld Surface AnalysisInvestigating crystal packing and intermolecular interactions in betaxolol polymorphs. unifi.itmdpi.comCorrelated solid-state features with physical properties. unifi.itmdpi.com

Development of Novel Research Tools and Probes Based on this compound Stereoisomerism

The stereochemistry of betaxolol, with its chiral center leading to (R)- and (S)-enantiomers, provides a valuable platform for the development of sophisticated research tools and probes to investigate biological systems. The differential activity of these stereoisomers can be exploited to dissect the roles of specific receptor subtypes and signaling pathways. mdpi.com

(S)-Betaxolol as a Selective Probe: The (S)-enantiomer of betaxolol, also known as levobetaxolol (B1674947), is the more potent β1-adrenergic antagonist. mdpi.com This stereoselectivity makes (S)-betaxolol a useful tool for studying the physiological and pathological processes mediated by β1-adrenergic receptors, with the (R)-enantiomer serving as a valuable negative control in many contexts. The development of synthetic methods to produce enantiomerically pure (S)-betaxolol, such as through hydrolytic kinetic resolution or chemoenzymatic approaches, is crucial for its application as a precise research probe. tubitak.gov.trmdpi.comresearchgate.net

Radiolabeled Betaxolol Analogues: The synthesis of radiolabeled versions of betaxolol or its analogues can enable in vivo and in vitro receptor binding and distribution studies. For example, the incorporation of a carbon-11 (B1219553) (¹¹C) label into related β-blockers has been used to study their distribution and receptor binding using techniques like Positron Emission Tomography (PET). tubitak.gov.tr A similar approach with this compound could provide valuable information on its tissue distribution and target engagement in real-time.

Fluorescent Probes: By chemically modifying the this compound scaffold to include a fluorescent moiety, researchers could create probes for use in fluorescence microscopy and other imaging techniques. These probes would allow for the visualization of β1-adrenergic receptor localization and trafficking in living cells, providing insights into receptor dynamics in health and disease.

Affinity-Based Probes for Target Identification: Attaching a reactive group or a tag for affinity purification to the this compound structure could facilitate the identification of novel binding partners. This approach, known as chemical proteomics or activity-based protein profiling, could uncover previously unknown targets of this compound, potentially explaining some of its non-canonical effects.

The stereospecificity of betaxolol is a key feature that can be harnessed to create a new generation of chemical tools. These tools will be invaluable for advancing our understanding of adrenergic signaling and for exploring the expanding pharmacology of this versatile molecule.

Q & A

Basic Research Questions

Q. What experimental models are recommended to study the pharmacological effects of (R)-betaxolol on ion channels?

  • Methodology : Use in vitro patch-clamp electrophysiology on isolated vascular smooth muscle cells (e.g., rat mesenteric artery or portal vein cells) to measure voltage-dependent calcium (Ca²⁺) and sodium (Na⁺) channel currents. Command potentials ranging from -80 mV to +10 mV can assess inhibition dynamics .
  • Key Parameters : IC₅₀ values (e.g., 46 μM in arterial cells ), inhibition rates at depolarized potentials, and stereospecificity comparisons between (R)- and (S)-enantiomers .

Q. How can researchers assess this compound’s selectivity for β₁-adrenergic receptors in cardiovascular studies?

  • Methodology : Conduct radioligand binding assays using isolated cardiac tissue or transfected cell lines expressing β₁/β₂-adrenoceptors. Compare displacement curves of this compound with non-selective β-blockers (e.g., propranolol) to determine receptor affinity .
  • Validation : Confirm functional selectivity via ex vivo organ bath experiments measuring heart rate and contractility in response to isoproterenol (β-agonist) .

Q. What in vitro assays are suitable for evaluating the cytotoxic effects of this compound on corneal endothelial cells?

  • Methodology :

  • Morphological Analysis : Use light microscopy to observe cytoplasmic vacuolation, cell shrinkage, and detachment in human corneal endothelial (HCE) cells treated with 0.021875–2.8 g/L this compound .
  • Apoptosis Detection : Perform acridine orange/ethidium bromide staining to quantify apoptotic rates and DNA agarose gel electrophoresis to confirm fragmentation .
  • Ultrastructural Analysis : Transmission electron microscopy (TEM) to identify chromatin condensation and apoptotic bodies .

Q. How to measure this compound’s modulation of neuronal sodium channels in cortical synaptosomes?

  • Methodology :

  • Use [³H]-batrachotoxin binding assays to quantify displacement by this compound (IC₅₀ ≈ 9.8 mM) .
  • Validate via veratridine-stimulated Na⁺ influx inhibition (IC₅₀ ≈ 28.3 μM) and Scatchard analysis to confirm competitive binding .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s inhibitory potency across different Ca²⁺ channel subtypes?

  • Methodology :

  • Replicate experiments using distinct vascular beds (e.g., mesenteric artery vs. portal vein cells) to compare IC₅₀ values (e.g., 46 μM vs. 45 μM) and voltage-dependence .
  • Apply kinetic modeling (e.g., allosteric modulation analysis) to assess differences in channel gating mechanisms .
    • Data Interpretation : Consider tissue-specific expression of L-type Ca²⁺ channel isoforms (e.g., CaV1.2 vs. CaV1.3) and pH/ionic conditions .

Q. What advanced techniques enable enantiomeric resolution of this compound in pharmaceutical formulations?

  • Methodology :

  • Use chiral HPLC with a teicoplanin-based stationary phase (Chirobiotic T) and polar ionic mobile phase (methanol:acetic acid:triethylamine = 100:0.02:0.025 v/v) .
  • Validate via fluorescence detection (λₑₓ/λₑₘ = 275/305 nm) and internal standardization with S-(-)-atenolol .
    • Robustness Testing : Apply experimental design (e.g., central composite rotatable design) to optimize parameters like flow rate (1.5 mL/min) and column temperature .

Q. How does this compound’s neuroprotective action in retinal ischemia relate to BDNF expression?

  • Methodology :

  • Induce retinal ischemia in rats via intraocular pressure elevation and apply topical this compound pre/post-ischemia .
  • Quantify BDNF mRNA via qPCR and correlate with functional outcomes (e.g., electroretinogram b-wave recovery) .
    • Controls : Compare racemic betaxolol (Betoptic) to isolate stereospecific effects .

Q. What mechanistic pathways underlie this compound-induced apoptosis in corneal endothelial cells?

  • Methodology :

  • Mitochondrial Pathway : Measure cytochrome c release and caspase-3 activation via Western blot .
  • Oxidative Stress : Quantify ROS production using DCFH-DA fluorescence and glutathione depletion assays .
  • In Vivo Validation : Use specular microscopy in cat models to monitor corneal thickness and endothelial cell density post-treatment .

Methodological Best Practices

  • Data Contradiction Analysis : Replicate experiments across multiple cell lines/tissues (e.g., HCE vs. CCE cells) and apply multivariate statistics (ANOVA with post-hoc Tukey tests) .
  • Electrophysiology Calibration : Normalize current amplitudes to control conditions and account for voltage-dependent inactivation artifacts .
  • Apoptosis Quantification : Use dual-staining (AO/EB) to distinguish early/late apoptotic stages and validate with TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-betaxolol
Reactant of Route 2
Reactant of Route 2
(R)-betaxolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.